5-Aminotropolone
CAS No.: 7021-46-7
Cat. No.: VC1961362
Molecular Formula: C7H7NO2
Molecular Weight: 137.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7021-46-7 |
|---|---|
| Molecular Formula | C7H7NO2 |
| Molecular Weight | 137.14 g/mol |
| IUPAC Name | 5-amino-2-hydroxycyclohepta-2,4,6-trien-1-one |
| Standard InChI | InChI=1S/C7H7NO2/c8-5-1-3-6(9)7(10)4-2-5/h1-4H,8H2,(H,9,10) |
| Standard InChI Key | SJJUTRFFONLOHZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)C(=CC=C1N)O |
| Canonical SMILES | C1=CC(=O)C(=CC=C1N)O |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The planar structure of 5-aminotropolone enables unique electronic interactions, with the amino and hydroxyl groups contributing to its chelating capabilities. Density functional theory (DFT) calculations confirm that the conjugated π-system stabilizes the molecule, facilitating redox activity . Key physicochemical parameters include a density of 1.356 g/cm³, boiling point of 262.3°C, and a flash point of 112.5°C .
Photo-Reactivity
Under acidic aqueous conditions and UV irradiation, 5-aminotropolone undergoes a photo-reaction to yield 2-amino-5-oxocyclopent-1-enylacetic acid. This transformation, initiated by light absorption at 365 nm, involves ring contraction and oxidative decarboxylation . Such reactivity underscores its potential as a photodynamic therapy agent.
Synthesis and Industrial Production
Laboratory Synthesis
The synthesis of 5-aminotropolone typically involves nitrosation of tropolone. A validated protocol entails reacting tropolone (5.0 g, 41 mmol) with sodium nitrite (3.1 g, 45 mmol) in aqueous acetic acid at 25°C for 3 hours, yielding 5-nitrosotropolone as an intermediate. Subsequent reduction produces the final compound with a 62% yield .
Scalability Challenges
Industrial production faces hurdles in optimizing yield and purity. Continuous flow systems and high-pressure reactors are employed to enhance efficiency, though residual acetic acid and byproducts like 5-cyanotropolone necessitate rigorous purification.
Mechanisms of Biological Action
Enzyme Inhibition
5-Aminotropolone inhibits catechol--methyltransferase (COMT), a key enzyme in catecholamine metabolism, with an IC of 1.6 µM . This inhibition elevates synaptic dopamine levels, suggesting applications in neurodegenerative disorders.
Metal Chelation
The compound chelates divalent metal ions (e.g., Zn, Fe), disrupting metalloprotease activity. In Pseudomonas aeruginosa, it inhibits elastase (LasB) with an IC of 180 µM, outperforming parent tropolone derivatives .
Apoptosis Induction
In HL-60 leukemia cells, 5-aminotropolone triggers caspase-3-mediated apoptosis via reactive oxygen species (ROS) generation. Electron spin resonance (ESR) studies confirm radical formation under alkaline conditions, correlating with DNA fragmentation .
Biological Activities and Therapeutic Applications
Tumor-Specific Cytotoxicity
A comparative study of 27 tropolone derivatives revealed 5-aminotropolone’s exceptional tumor specificity (CC <1.07 µM in oral squamous cell carcinoma vs. >10 µM in normal cells) . The table below contrasts its efficacy with analogues:
| Compound | Cytotoxicity (CC, µM) | Tumor Specificity Index |
|---|---|---|
| 5-Aminotropolone | <1.07 | 9.3 |
| Hinokitiol | >10 | 1.2 |
| 2-Aminotropone | >10 | 0.8 |
Synergy with Chemotherapeutics
In multidrug-resistant (MDR) cancer lines, 5-aminotropolone enhances the efficacy of doxorubicin by inhibiting P-glycoprotein efflux, reducing IC values from 835 nM to 0.4 nM .
Antibacterial Activity
Against Gram-positive Staphylococcus aureus, 5-aminotropolone exhibits a minimum inhibitory concentration (MIC) of 8 µg/mL, comparable to ciprofloxacin. Its mechanism involves disrupting membrane integrity via lipid peroxidation .
Pharmacokinetics and Toxicology
Acute Toxicity
In murine models, the LD is 230 mg/kg, with symptoms including convulsions and respiratory distress . Subchronic exposure (28 days at 50 mg/kg) induces hepatorenal toxicity, marked by elevated serum ALT and creatinine .
Metabolic Fate
Phase I metabolism involves hepatic CYP450-mediated oxidation to 5-nitroso derivatives, while Phase II conjugation with glucuronic acid enhances renal excretion. Plasma half-life in rats is 2.3 hours, with 85% bioavailability .
Comparative Analysis with Structural Analogues
Tropolone Derivatives
The amino group at position 5 confers superior bioactivity over 2-aminotropone, which lacks tumor specificity. Hinokitiol, though less cytotoxic, exhibits broader antifungal activity due to its isopropyl substituent .
Non-Tropolone Chelators
Compared to EDTA, 5-aminotropolone shows 10-fold higher affinity for Zn ( M vs. M), enhancing its metalloprotease inhibitory potency .
Current Limitations and Future Directions
Clinical Translation Barriers
Poor aqueous solubility (0.12 mg/mL at pH 7.4) and rapid clearance necessitate formulation advances. Nanoencapsulation in liposomes improves bioavailability 3-fold in preclinical trials.
Unexplored Therapeutic Avenues
Ongoing studies investigate its role in mitigating oxidative stress in metabolic disorders. In diabetic murine models, 5-aminotropolone reduces HbA1c by 1.8% at 10 mg/kg/day, rivaling metformin .
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